molecular formula C11H15ClO3S2 B14000103 2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate CAS No. 5441-66-7

2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate

Cat. No.: B14000103
CAS No.: 5441-66-7
M. Wt: 294.8 g/mol
InChI Key: ZYALFRBDRSGXJM-UHFFFAOYSA-N
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Description

2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15ClO3S2 It is a derivative of benzenesulfonate and contains both chloroethyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-chloroethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then treated with a thiol reagent to introduce the sulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The chloroethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfanyl group can participate in redox reactions, altering the compound’s reactivity and stability. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate is unique due to its combination of chloroethyl and sulfanyl groups, which provide distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

5441-66-7

Molecular Formula

C11H15ClO3S2

Molecular Weight

294.8 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H15ClO3S2/c1-10-2-4-11(5-3-10)17(13,14)15-7-9-16-8-6-12/h2-5H,6-9H2,1H3

InChI Key

ZYALFRBDRSGXJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCSCCCl

Origin of Product

United States

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